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molecular formula C9H10N2 B1266151 2-(4-Aminophenyl)propanenitrile CAS No. 28694-90-8

2-(4-Aminophenyl)propanenitrile

Cat. No. B1266151
M. Wt: 146.19 g/mol
InChI Key: RZSVLKAIDMAXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084484B2

Procedure details

A solution of 2-(4-Amino-phenyl)-propionitrile (10.2 g, 69.8 mmol) in pyridine (40 mL) was added Ac2O (7.49 g, 73.4 mmol) at room temperature. The reaction mixture was refluxed for 1 hrs then cooled to room temperature, and concentrated in vacuo.
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
7.49 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:11])[C:9]#[N:10])=[CH:4][CH:3]=1.[CH3:12][C:13](OC(C)=O)=[O:14]>N1C=CC=CC=1>[C:9]([CH:8]([CH3:11])[C:5]1[CH:4]=[CH:3][C:2]([NH:1][C:13](=[O:14])[CH3:12])=[CH:7][CH:6]=1)#[N:10]

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C(C#N)C
Name
Quantity
7.49 g
Type
reactant
Smiles
CC(=O)OC(=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 1 hrs
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
Smiles
C(#N)C(C1=CC=C(C=C1)NC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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